(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methanol Group: The final step is the reduction of the benzimidazole intermediate using a reducing agent like sodium borohydride to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
2-(2,4-Dimethylphenoxy)ethyl benzimidazole: Lacks the methanol group.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the dimethylphenoxyethyl group and the methanol group, which confer specific chemical and biological properties
Properties
IUPAC Name |
[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-17(14(2)11-13)22-10-9-20-16-6-4-3-5-15(16)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSBOJCPOPFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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